molecular formula C13H16ClN5O B12263086 3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1,5-dimethyl-1H-pyrazole

3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1,5-dimethyl-1H-pyrazole

Cat. No.: B12263086
M. Wt: 293.75 g/mol
InChI Key: XYBAXHYOYDGLFD-UHFFFAOYSA-N
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Description

3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1,5-dimethyl-1H-pyrazole is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse pharmacological properties and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1,5-dimethyl-1H-pyrazole typically involves multiple steps. One common method includes the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole structure . The reaction conditions often require the presence of a catalyst, such as iodine, and can be conducted under metal- and solvent-free conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional functional groups, while reduction can lead to the formation of reduced pyrazole compounds.

Scientific Research Applications

3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1,5-dimethyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The molecular docking studies have shown that the compound fits well into the active sites of target proteins, justifying its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1,5-dimethyl-1H-pyrazole is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C13H16ClN5O

Molecular Weight

293.75 g/mol

IUPAC Name

[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone

InChI

InChI=1S/C13H16ClN5O/c1-9-3-12(16-17(9)2)13(20)18-5-10(6-18)7-19-8-11(14)4-15-19/h3-4,8,10H,5-7H2,1-2H3

InChI Key

XYBAXHYOYDGLFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)C(=O)N2CC(C2)CN3C=C(C=N3)Cl

Origin of Product

United States

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